N-(2-methoxy-5-methylphenyl)-2-morpholin-4-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-2-morpholin-4-ylacetamide is a chemical compound with the molecular formula C14H20N2O3 This compound is known for its unique structure, which includes a morpholine ring and a methoxy-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2-morpholin-4-ylacetamide typically involves the reaction of 2-methoxy-5-methylphenylamine with 2-chloroacetyl chloride to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce an amine derivative .
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-2-morpholin-4-ylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets and pathways. The morpholine ring and methoxy-methylphenyl group play crucial roles in its binding affinity and activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-methylphenyl)acetamide
- N-(2-methoxy-5-methylphenyl)dodecanamide
- 2-methoxy-5-methylphenyl isocyanate
Uniqueness
N-(2-methoxy-5-methylphenyl)-2-morpholin-4-ylacetamide is unique due to the presence of both a morpholine ring and a methoxy-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-11-3-4-13(18-2)12(9-11)15-14(17)10-16-5-7-19-8-6-16/h3-4,9H,5-8,10H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTVEVIGNWVJDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.